molecular formula C7H16ClNO2 B1465233 Methyl 4-amino-4-methylpentanoate hydrochloride CAS No. 1311317-14-2

Methyl 4-amino-4-methylpentanoate hydrochloride

Cat. No. B1465233
M. Wt: 181.66 g/mol
InChI Key: LPENIJURBSQBAA-UHFFFAOYSA-N
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Description

“Methyl 4-amino-4-methylpentanoate hydrochloride” is a chemical compound with the CAS Number: 1311317-14-2 . It has a molecular weight of 181.66 . The compound is typically stored at 4°C and appears as a powder .


Molecular Structure Analysis

The IUPAC Name for this compound is methyl 4-amino-4-methylpentanoate hydrochloride . The InChI Code is 1S/C7H15NO2.ClH/c1-7(2,8)5-4-6(9)10-3;/h4-5,8H2,1-3H3;1H .


Physical And Chemical Properties Analysis

“Methyl 4-amino-4-methylpentanoate hydrochloride” is a powder that is stored at 4°C . It has a molecular weight of 181.66 .

Scientific Research Applications

1. Chemical Analysis and Extraction

Methyl 4-amino-4-methylpentanoate hydrochloride has been utilized in chemical analysis and extraction processes. For instance, a study by Gawali & Shinde (1974) utilized 4-methylpentan-2-ol for the quantitative extraction of iron(III) from hydrochloric acid, demonstrating its utility in selective extraction and separation processes in chemistry.

2. Microbial Compound Isolation

This chemical has also been involved in the isolation of compounds from microorganisms. For example, Luo, Zhou, and Liu (2018) isolated nitrogenous compounds from a deep-sea derived fungus, where a derivative of methyl 4-amino-4-methylpentanoate was identified as a new compound, highlighting its relevance in discovering new substances from marine sources (Luo, Zhou, & Liu, 2018).

3. Synthesis of Specialized Compounds

Researchers have synthesized various specialized compounds using derivatives of methyl 4-amino-4-methylpentanoate. For instance, Basu Baul et al. (2009) created amino acetate functionalized Schiff base organotin(IV) complexes for potential use as anticancer drugs (Basu Baul, Basu, Vos, & Linden, 2009). Similarly, Sondhi et al. (2008) synthesized condensed pyrimidines with potential for anti-inflammatory and analgesic activities (Sondhi, Jain, Dwivedi, Shukla, & Raghubir, 2008).

4. Analytical Method Development

The chemical has also been instrumental in the development of analytical methods. Zhao et al. (2017) established a gas chromatography analytical method for 4-amino-2-methylpentane, a related compound, demonstrating its utility in enhancing analytical techniques in chemistry (Zhao, Yan, Zhang, Dong, Zhao, Du, & Song, 2017).

5. Exploration of Biochemical Pathways

This chemical has been used in the exploration of biochemical pathways in organisms. Kim, Darley, Buckel, and Pierik (2008) utilized a related compound, 4-methylpentanoate, to investigate the fermentation pathway of the bacterium Clostridium difficile, thereby contributing to our understanding of microbial metabolism (Kim, Darley, Buckel, & Pierik, 2008).

Safety And Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

methyl 4-amino-4-methylpentanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2.ClH/c1-7(2,8)5-4-6(9)10-3;/h4-5,8H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPENIJURBSQBAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CCC(=O)OC)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-amino-4-methylpentanoate hydrochloride

CAS RN

1311317-14-2
Record name methyl 4-amino-4-methylpentanoate hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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